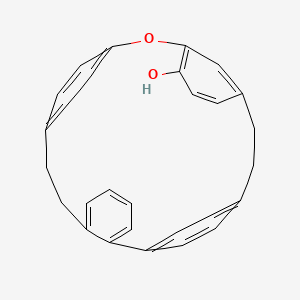

12,17-dehydroxyriccardin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H24O2 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2,4,6,10(29),11,13(28),15,17,19(27),22,25-dodecaen-16-ol |

InChI |

InChI=1S/C28H24O2/c29-27-18-12-22-6-5-20-8-14-24(15-9-20)26-4-2-1-3-23(26)13-7-21-10-16-25(17-11-21)30-28(27)19-22/h1-4,8-12,14-19,29H,5-7,13H2 |

InChI Key |

CTGIBRGBEVEPID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2)O)OC3=CC=C(CCC4=CC=CC=C4C5=CC=C1C=C5)C=C3 |

Origin of Product |

United States |

Biological Activities and Mechanistic Elucidation of 12,17 Dehydroxyriccardin C and Riccardin C Derivatives

Broad-Spectrum Bioactivity Profiles

Derivatives of riccardin C are noted for their potential as anti-inflammatory, antibacterial, and anticancer agents. ontosight.aiontosight.ai These activities are largely attributed to their complex pentacyclic structure. ontosight.aiontosight.ai

Investigation of Anti-inflammatory Efficacy

The anti-inflammatory potential of riccardin C derivatives is intrinsically linked to their activity as modulators of the Liver X Receptors (LXRs). LXRs are critical regulators of lipid metabolism and inflammation. frontiersin.org They function as cholesterol sensors, and their activation can lead to the suppression of inflammatory gene expression. ontosight.ai While specific anti-inflammatory studies on 12,17-dehydroxyriccardin C are not extensively documented, the known interaction of the parent compound, riccardin C, with LXRα suggests a potential mechanism for anti-inflammatory effects. frontiersin.org The activation of LXRα is a key step in pathways that reduce inflammation, indicating that agonists could have therapeutic benefits in inflammatory conditions. ontosight.ai

Assessment of Antibacterial Properties, Particularly Against Gram-Positive Pathogens (e.g., MRSA)

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has prompted the search for novel antimicrobial agents. Research has shown that synthetic macrocyclic bis(bibenzyl) derivatives of riccardin C possess anti-MRSA activity. nih.gov One study investigated a riccardin C derivative, identified as RC-112, and demonstrated its bactericidal effect against MRSA. nih.gov The mechanism of action was determined to be the disruption of the bacterial cell membrane's integrity, leading to cell leakage. nih.gov Specifically, RC-112 was found to increase the permeability of the S. aureus cell membrane to various ions and molecules, including Na+, K+, ethidium, and propidium. nih.gov This activity distinguishes it from other compounds that might target specific enzymes like enoyl-acyl carrier protein reductase. nih.gov

| Compound/Derivative | Organism | Activity | Mechanism |

| Riccardin C Derivative (RC-112) | Staphylococcus aureus (MRSA) | Bactericidal | Increased membrane permeability, causing cell leakage. nih.gov |

This table presents data for a closely related derivative, as specific antibacterial data for this compound is not available.

Exploration of Anticancer Potential

The potential for riccardin derivatives to act as anticancer agents is an area of ongoing investigation. ontosight.aiontosight.ai The link between LXR modulation and cancer is complex. Some studies have identified LXR inverse agonists as having potential anticancer activity by inhibiting the expression of the fatty acid synthase gene, which is crucial for the proliferation of some cancer cells. researchgate.net While riccardin C and its derivatives are primarily known as LXR agonists, the broader family of bisbibenzyl compounds found in bryophytes has been noted for cytotoxic and anticancer properties, suggesting that this class of molecules is of significant interest for cancer research. nih.gov

Identification and Characterization of Specific Molecular Targets

The primary molecular target identified for riccardin C and its derivatives is the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a pivotal role in cholesterol homeostasis and the regulation of inflammatory responses. frontiersin.orgmolaid.com

Liver X Receptor Alpha (LXRα/NR1H3) Agonism

Riccardin C has been identified as a potent and specific agonist of LXRα. molaid.com In reporter gene assays, riccardin C was shown to cause a 15-fold increase in the transactivation of LXRα at a concentration of 30 μM. frontiersin.org LXRs form heterodimers with the retinoid X receptor (RXR), and this complex binds to LXR response elements in the promoter regions of target genes. mdpi.com The activation of LXRα by an agonist like riccardin C initiates the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1). frontiersin.org

| Compound | Receptor | Activity | Fold Activation (Concentration) |

| Riccardin C | LXRα | Agonist | 15-fold (30 μM) frontiersin.org |

This table presents data for the parent compound, Riccardin C.

The structure-activity relationship of riccardin C and its derivatives has been a key area of study to understand the molecular basis of their LXRα agonism. A pivotal study involving the synthesis of riccardin C and seven of its O-methylated derivatives revealed that the phenolic hydroxy groups are indispensable for the activation of LXRα. ontosight.ai The research concluded that all three phenolic hydroxy groups present in the riccardin C structure are essential for its binding to and activation of the LXRα receptor. ontosight.aimolaid.com

This finding has significant implications for this compound. As its name indicates, this derivative lacks the hydroxyl groups at the 12 and 17 positions compared to riccardin C. Given the established necessity of all three phenolic hydroxy groups for LXRα activation, it is highly probable that this compound would exhibit significantly diminished or no LXRα agonist activity. The removal of these key functional groups would likely impair the compound's ability to form the necessary interactions within the ligand-binding pocket of the receptor. This highlights the critical role of specific structural features in the biological activity of this class of compounds and underscores how minor modifications can lead to substantial changes in molecular function. Further comparative studies between riccardin C and its dehydroxy derivatives are needed to precisely quantify this predicted loss of activity.

Molecular Basis of LXRα Activation and its Downstream Effects

Liver X Receptor alpha (LXRα) is a nuclear receptor that plays a pivotal role in regulating the metabolism of cholesterol, fatty acids, and glucose. nih.govmdpi.com The activation of LXRα initiates a cascade of downstream effects, primarily aimed at maintaining lipid homeostasis.

Research into Riccardin C, the parent compound of this compound, has identified it as a selective agonist of LXRα. nih.gov Synthetic studies and structure-activity relationship analyses of Riccardin C and its O-methylated analogues have provided critical insights into the molecular basis of this activation. These studies have demonstrated that the phenolic hydroxy groups present on the Riccardin C scaffold are essential for its ability to activate LXRα. nih.gov The agonist binding to the ligand-binding domain of LXRα induces a conformational change in the receptor. This change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the transcriptional activation of LXRα target genes.

The downstream effects of LXRα activation are extensive and include:

Cholesterol Efflux: Upregulation of genes like ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which facilitate the removal of excess cholesterol from cells to high-density lipoprotein (HDL).

Fatty Acid Synthesis: Increased expression of the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis, which in turn activates genes involved in fatty acid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). mdpi.com

Inflammation: LXRα activation has significant anti-inflammatory properties, which are mediated through the transrepression of pro-inflammatory gene expression.

The ability of Riccardin C derivatives to act as LXRα agonists highlights their potential to modulate these critical metabolic and inflammatory pathways.

Interaction with YTH Domain-Containing Family Protein 2 (YTHDF2)

While direct interaction studies between this compound and YTH Domain-Containing Family Protein 2 (YTHDF2) are not extensively documented in the current body of scientific literature, the interplay between YTHDF2 and LXRα provides a critical context for understanding the potential indirect effects of LXRα-modulating compounds. YTHDF2 is an N6-methyladenosine (m6A) 'reader' protein that recognizes m6A-modified mRNA and promotes its degradation. mdpi.complos.org

Recent research, particularly in the context of glioblastoma (GBM), has uncovered a direct regulatory link between YTHDF2 and LXRα. exlibrisgroup.comresearchgate.netnih.gov In GBM cells, the epidermal growth factor receptor (EGFR) signaling pathway, which is often constitutively active, leads to the stabilization and overexpression of the YTHDF2 protein. exlibrisgroup.comnih.gov This overexpressed YTHDF2, in turn, targets the mRNA of LXRα for degradation.

The mechanism involves YTHDF2 binding to m6A modifications within the LXRα transcript. neurosciencenews.comnews-medical.net Following binding, YTHDF2 recruits the CCR4-NOT deadenylase complex, which removes the poly(A) tail of the mRNA, leading to its rapid decay. mdpi.comnih.gov The result is a significant downregulation of LXRα protein expression in cells with high YTHDF2 activity. researchgate.netneurosciencenews.com This YTHDF2-mediated decay of LXRα mRNA represents a significant post-transcriptional mechanism for controlling LXRα levels and its downstream signaling. frontiersin.org

The modulation of LXRα expression by YTHDF2 has profound functional consequences, particularly in pathological states like glioblastoma.

Cholesterol Dysregulation: By downregulating LXRα, YTHDF2 effectively shuts down a key pathway for cholesterol efflux. exlibrisgroup.comresearchgate.net This inhibition of LXRα-dependent cholesterol homeostasis leads to the accumulation of intracellular cholesterol, a hallmark of glioblastoma cells which is required to support their rapid proliferation and membrane synthesis. nih.govnews-medical.net

Regulatory Influence of YTHDF2 on LXRα Expression

Modulation of Enzymatic Activities

This compound has been identified as an inhibitor of alpha-glucosidase. idrblab.net Alpha-glucosidase is a key intestinal enzyme responsible for the final step in the digestion of carbohydrates. academicjournals.org It breaks down oligosaccharides and disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. medchemexpress.com

The biological significance of inhibiting alpha-glucosidase is primarily related to the management of postprandial hyperglycemia (a spike in blood glucose after a meal). academicjournals.org By delaying the breakdown and subsequent absorption of carbohydrates, alpha-glucosidase inhibitors can effectively lower the rate of glucose entry into the circulation. This mechanism is a well-established therapeutic strategy for managing type 2 diabetes mellitus. brieflands.com The inhibition of this enzyme can help maintain lower blood glucose levels, reducing the risk of long-term diabetic complications.

Analysis of Cellular Signaling Pathway Intersections

The multifaceted biological activities of this compound and its parent compounds highlight the intersection of several critical cellular signaling pathways.

YTHDF2-LXRα Axis: The most direct intersection lies in the regulation of LXRα by YTHDF2. This link connects the machinery of RNA degradation (m6A reading by YTHDF2) directly to the control of lipid homeostasis and inflammation (LXRα signaling). In cancers like glioblastoma, the hijacking of the YTHDF2 pathway to suppress the tumor-suppressive functions of LXRα is a clear example of pathological pathway intersection. frontiersin.org An LXRα agonist like Riccardin C could potentially counteract the effects of YTHDF2-mediated suppression, representing a point of therapeutic intervention.

Metabolism and Cancer Proliferation: There is a significant intersection between the pathways modulated by Riccardin C derivatives and the metabolic reprogramming that characterizes cancer. The compound's ability to inhibit alpha-glucosidase points to a role in regulating systemic glucose metabolism. Simultaneously, its function as an LXRα agonist directly impacts cholesterol and lipid metabolism within the cell. Since cancer cells, including glioblastoma, are heavily reliant on altered glucose and lipid metabolism to fuel their growth, a compound that can modulate both pathways could offer a multi-pronged approach to targeting cancer metabolism. news-medical.net

The dual activities suggest that compounds like this compound could bridge the regulation of systemic nutrient absorption with intracellular lipid signaling, a nexus of high importance in both metabolic diseases and oncology.

Data Tables

Table 1: Summary of Biological Activities of Riccardin C and Derivatives

| Compound/Class | Target | Activity | Biological Significance |

| Riccardin C | Liver X Receptor alpha (LXRα) | Agonist nih.gov | Modulation of cholesterol homeostasis and inflammation. nih.gov |

| This compound | Alpha-Glucosidase | Inhibitor idrblab.net | Delay of carbohydrate digestion, control of postprandial hyperglycemia. academicjournals.org |

| Riccardin C Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial nih.govdoi.org | Potential as novel antibiotic agents. |

| Riccardin C, D | Cancer Cell Lines | Cytotoxic / Antiproliferative bohrium.com | Induction of apoptosis and cell cycle modulation. bohrium.com |

Table 2: Key Proteins in the YTHDF2-LXRα Regulatory Axis

| Protein | Class | Function in the Pathway | Consequence of Activity in Glioblastoma |

| YTHDF2 | m6A Reader Protein | Binds m6A-modified mRNA; recruits deadenylase complex to promote mRNA decay. mdpi.com | Promotes degradation of LXRα mRNA, leading to reduced LXRα protein levels. exlibrisgroup.comnih.gov |

| LXRα | Nuclear Receptor | Senses cellular cholesterol levels; activates genes for cholesterol efflux and lipogenesis; anti-inflammatory. mdpi.com | Suppression of LXRα leads to cholesterol accumulation and promotes tumor growth. researchgate.netnews-medical.net |

| EGFR | Receptor Tyrosine Kinase | When activated, initiates downstream signaling including the SRC/ERK pathway. exlibrisgroup.com | Upregulates and stabilizes YTHDF2, initiating the suppressive cascade on LXRα. nih.govneurosciencenews.com |

| m6A | RNA Modification | An epigenetic mark on mRNA that signals for binding by "reader" proteins like YTHDF2. news-medical.net | Marks LXRα mRNA for recognition and subsequent degradation by YTHDF2. neurosciencenews.com |

Potential Impact on Oncogenic Signaling Cascades (e.g., PI3K/AKT/mTOR, Ras/MAPK)

Oncogenic signaling cascades are complex networks that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) and the Ras/mitogen-activated protein kinase (MAPK) pathways are two of the most frequently hyperactivated signaling networks in human cancers, making them prime targets for therapeutic intervention. brieflands.com

While direct studies on the effect of this compound on these specific pathways are not extensively documented, research on related riccardin derivatives suggests a potential for interaction. For instance, docosahexaenoic acid and its derivatives, which also interact with cellular membranes, have been shown to inhibit the PI3K/Akt and MAPK pathways by destabilizing lipid rafts crucial for the function of receptor tyrosine kinases (RTKs). brieflands.com Given that macrocyclic bisbibenzyls can also target cellular membranes, it is plausible that this compound could exert similar effects.

Furthermore, studies on other classes of natural product derivatives have demonstrated the potential for these compounds to modulate oncogenic signaling. For example, some fatty acid derivatives have been designed to interfere with these pathways, leading to reduced cancer cell survival and proliferation. brieflands.com The structural complexity of this compound, with its pentacyclic ring system, suggests the potential for interaction with various biological targets, including key kinases within these oncogenic cascades. ontosight.ai

Influence on Cellular Proliferation and Apoptosis Pathways

A critical aspect of cancer therapy is the ability to inhibit uncontrolled cell proliferation and induce programmed cell death, or apoptosis. Various natural products and their synthetic analogs have been investigated for these properties.

Macrocyclic bisbibenzyls, as a class, have demonstrated significant antiproliferative and pro-apoptotic activities. nih.gov For example, a novel derivative of Riccardin D has been shown to induce cell death in cancer cell lines, exhibiting features of both apoptosis and necrosis. nih.gov This induction of cell death was linked to the destabilization of lysosomes and the release of cathepsins into the cytosol. nih.gov

Riccardin C itself has been observed to induce apoptosis in prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This was accompanied by the cleavage of caspase-3 and PARP, key events in the execution phase of apoptosis. mdpi.com The antiproliferative activity of macrocyclic bisbibenzyls has also been linked to their ability to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

Given that this compound shares the core macrocyclic bisbibenzyl scaffold, it is reasonable to hypothesize that it may also possess antiproliferative and pro-apoptotic properties. The specific nature and potency of these effects would, however, be dependent on its unique substitution pattern.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Riccardin D derivative (RD-N) | Various cancer cell lines | Induces apoptosis and necrosis via lysosomal rupture | nih.gov |

| Riccardin C | Prostate cancer cells (PC-3) | Induces apoptosis via Bax/Bcl-2 modulation and caspase activation | mdpi.com |

| Marchantin C analogue (88) | Hela, K562, HCC1428, HT29, PC-3/Doc | Potent anticancer activity, tubulin polymerization inhibition | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies provide the foundation for the rational design of more potent and selective therapeutic agents.

Delineation of Key Structural Features Essential for LXRα Agonist Activity

Liver X receptors (LXRs) are nuclear receptors that play a pivotal role in the regulation of lipid metabolism and inflammation. LXRα agonists have attracted interest for their potential in treating atherosclerosis. Riccardin C has been identified as a natural product that functions as an LXRα agonist and an LXRβ antagonist. nih.gov

SAR studies on Riccardin C and its analogs have provided insights into the structural requirements for LXRα agonism. It has been suggested that the phenolic hydroxyl groups of Riccardin C are critical for its activity. sci-hub.se The development of phthalimide (B116566) derivatives based on the Riccardin C scaffold has further explored the SAR, leading to the identification of potent LXRα antagonists. sci-hub.se This highlights the sensitivity of LXR activity to modifications of the macrocyclic bisbibenzyl core. While specific SAR studies on this compound as an LXRα agonist are not available, its structural similarity to Riccardin C suggests it may have some activity at this receptor, which would be modulated by the absence of the 12- and 17-hydroxyl groups.

Correlation Between Macrocyclic Architecture and Biological Potency

The macrocyclic architecture of bisbibenzyls is a defining feature that significantly influences their biological activity. The conformational constraints imposed by the macrocycle can pre-organize the molecule for optimal interaction with its biological target.

The stereochemistry of the macrocyclic ring is also a critical determinant of biological activity. Even in the absence of traditional stereogenic centers, some macrocyclic bisbibenzyls exist as stable, optically active atropisomers, and their chirality can have a profound impact on their pharmacological properties. acs.org The synthesis of various macrocyclic bisbibenzyl analogs has demonstrated that modifications to the ring size and the nature of the linkages can dramatically alter their biological profile, including their anticancer and antimicrobial activities. nih.gov

Rational Design of Derivatives Based on SAR Insights

The insights gained from SAR studies provide a roadmap for the rational design of novel derivatives with improved therapeutic properties. The goal is often to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity.

The development of novel macrocyclic bisbibenzyl analogs as tubulin polymerization inhibitors is a prime example of rational drug design. nih.gov By systematically modifying the substituents on the aromatic rings and the macrocyclic core of marchantin C, researchers were able to identify compounds with significantly enhanced anticancer activity compared to the parent compound. nih.gov Similarly, the synthesis of novel tetrandrine (B1684364) analogs, another class of natural product, has led to derivatives with improved anticancer effects and reduced toxicity. nih.gov

Based on the available data for riccardin derivatives, a rational design strategy for analogs of this compound could involve:

Analytical Research and Characterization of 12,17 Dehydroxyriccardin C

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)

The definitive identification and structural elucidation of a novel or known natural product like a riccardin derivative would heavily depend on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. nih.gov For a compound such as 12,17-dehydroxyriccardin C, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

1D NMR: ¹H NMR spectra would reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR would provide information on all the carbon atoms in the molecule. hmdb.caoregonstate.edu

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to piece together molecular fragments. HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting these fragments by showing longer-range correlations between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. deepdyve.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would provide a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound. nih.gov Tandem MS (MS/MS) experiments would involve fragmenting the molecule to gain further structural insights, particularly about the connectivity of the bibenzyl units. nih.gov

Illustrative Spectroscopic Data for a Riccardin-Type Compound While specific data for this compound is unavailable, the following table illustrates the type of data that would be generated from ¹³C NMR analysis for a related riccardin compound.

| Carbon Position | Chemical Shift (δ) in ppm |

| 1 | 130-140 |

| 2 | 115-125 |

| 3 | 140-150 |

| 4 | 105-115 |

| 5 | 120-130 |

| 6 | 110-120 |

| α | 35-45 |

| β | 35-45 |

| 7' | 130-140 |

| 8' | 115-125 |

| 9' | 140-150 |

| 10' | 105-115 |

| 11' | 120-130 |

| 12' | 110-120 |

| α' | 35-45 |

| β' | 35-45 |

Note: This is a generalized representation for a riccardin skeleton and not actual data for this compound.

Chromatographic Techniques for Purity Assessment and Isolation Optimization

Chromatography is indispensable for the isolation of pure compounds from complex natural extracts and for assessing their purity. tandfonline.com For a bis(bibenzyl) like this compound, a multi-step chromatographic approach would be standard.

Initial extraction from the plant source, likely a species of liverwort, would be followed by preliminary separation using techniques like Column Chromatography with stationary phases such as silica (B1680970) gel or Sephadex. d-nb.info

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the final purification and purity assessment of such compounds. nih.govimpactfactor.org Reversed-phase HPLC, using a C18 column with a gradient elution of solvents like methanol (B129727) or acetonitrile (B52724) and water, is a common method for separating phenolic compounds like riccardins. researchgate.netmdpi.com The purity of the isolated compound would be confirmed by the presence of a single, sharp peak in the HPLC chromatogram under different detection wavelengths. Optimization of the HPLC method would involve adjusting the solvent gradient, flow rate, and temperature to achieve the best separation from closely related compounds.

Typical HPLC Parameters for Riccardin Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10-20 µL |

Note: These are typical parameters and would require optimization for the specific compound.

Methodologies for Quantitative Analysis in Research Models

Once isolated and characterized, determining the quantity of this compound in biological samples or in different plant batches would be crucial for further research. HPLC is the most widely used technique for the quantitative analysis of phenolic compounds. nih.gov

An HPLC method for quantification would be developed and validated. This involves creating a calibration curve using a pure standard of the compound at known concentrations. The peak area from the HPLC chromatogram of a sample can then be used to determine the concentration of the compound in that sample.

For more complex matrices or very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity. nih.govnih.gov By using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to quantify the target compound with high accuracy and precision, even in the presence of co-eluting impurities.

Computational and Theoretical Investigations of 12,17 Dehydroxyriccardin C

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or molecular dynamics simulation studies specifically investigating 12,17-dehydroxyriccardin C were identified in the available literature. Such studies are crucial for predicting the binding orientation and affinity of a ligand to a protein target, offering insights into potential mechanisms of action.

In Silico Prediction of Biological Activity and Mechanistic Pathways

There are no published reports on the in silico prediction of biological activities or the elucidation of mechanistic pathways for this compound. These computational methods rely on existing data and algorithms to forecast a compound's likely pharmacological effects, but require initial data that is currently unavailable for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models involving this compound have been developed according to the searched literature. QSAR studies require a dataset of structurally related compounds with known biological activities to build a statistical model that can predict the activity of new compounds. mdpi.com The lack of such a dataset for a series including this compound prevents the development of a QSAR model.

Future Directions and Research Gaps in the Study of 12,17 Dehydroxyriccardin C

Discovery of Novel Biological Activities and Untapped Therapeutic Avenues

Initial research has hinted at the therapeutic promise of riccardin compounds, but a systematic and broad-based screening of 12,17-dehydroxyriccardin C against a diverse range of biological targets is still required. The structural similarities between riccardins and other bioactive bis-bibenzyls suggest that their therapeutic applications could be more extensive than currently understood. nih.gov For example, related bis-bibenzyls have demonstrated a wide array of biological effects, including antimicrobial, antifungal, cytotoxic, muscle-relaxing, and antioxidant activities. acs.orgresearchgate.net

A thorough investigation into the effects of this compound on various cancer cell lines is a crucial next step. Related compounds like marchantin C have shown cytotoxicity against leukemia cells, and other riccardins have demonstrated activity against prostate cancer cells. mdpi.comdokumen.pub Furthermore, exploring its potential as an antimicrobial, anti-inflammatory, and neuroprotective agent could open up new therapeutic possibilities. nih.govnih.gov The known anti-MRSA activity of riccardin C, for instance, underscores the potential of its derivatives in combating antibiotic-resistant bacteria. nih.govnii.ac.jp

Table 1: Known Biological Activities of Related Bis-bibenzyl Compounds

| Biological Activity | Related Compound(s) |

| Cytotoxicity | Marchantin C, Riccardin C, Riccardin A, Riccardin B mdpi.comdokumen.pubnih.gov |

| Antimicrobial/Antifungal | Riccardin C nih.govacs.orgnii.ac.jp |

| Antioxidant | General bis-bibenzyls acs.org |

| Muscle Relaxation | General bis-bibenzyls acs.org |

| Tubulin Polymerization Inhibition | General bis-bibenzyls acs.org |

Elucidation of Undiscovered Molecular Targets and Regulatory Networks

A significant gap in our understanding of this compound lies in the precise identification of its molecular targets and the regulatory networks it influences. While studies on analogous compounds suggest mechanisms such as apoptosis induction and cell cycle arrest in cancer cells, the specific proteins and signaling pathways that this compound directly interacts with are largely unknown. nih.gov For instance, while riccardin C is known to be a selective agonist for the nuclear receptor LXRα, the specific molecular interactions of many other riccardin derivatives have not been fully elucidated. nih.govresearchgate.netresearchgate.net

Future research should employ advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling to identify the direct binding partners of this compound. Unraveling these molecular interactions is fundamental to understanding its mechanism of action and for the rational design of more potent and selective therapeutic agents. The identification of a bHLH transcription factor in the liverwort Plagiochasma appendiculatum that regulates the biosynthesis of bisbibenzyls and flavonoids points to the complexity of the regulatory networks involved. nih.govoup.com Further investigation into these regulatory pathways in the context of this compound's activity is warranted.

Comprehensive Understanding of the Biosynthetic Pathways of Riccardin Natural Products

The biosynthesis of riccardin natural products, including this compound, presents another area ripe for investigation. It is generally understood that these compounds are derived from the dimerization of two molecules of lunularin (B1675449). rsc.org The biosynthesis of the foundational bibenzyl structure involves the phenylpropanoid and polyketide pathways, with key enzymes like stilbenecarboxylate synthase (STCS1) and 4-coumarate:coenzyme A ligase (4CL) playing crucial roles. nih.govresearchgate.net

However, the specific enzymatic steps and regulatory mechanisms that lead to the formation of the complex macrocyclic structure of this compound are not yet fully understood. While some biosynthetic pathways for terpenoids and bisbibenzyls in liverworts have been identified, many remain unknown. oup.com A deeper understanding of these biosynthetic pathways could pave the way for biotechnological production methods, offering a more sustainable and efficient source of this compound for further research and development. The influence of phytohormones on bibenzyl production in liverworts further highlights the intricate regulation of these pathways. cdnsciencepub.com

Development of Targeted Analogues for Enhanced Potency and Selectivity

The chemical synthesis of this compound analogues is a promising avenue for enhancing its therapeutic properties. By systematically modifying its structure, researchers can aim to improve its potency, selectivity, and pharmacokinetic profile. The total synthesis of riccardin C and its analogues has been achieved through various methods, including intramolecular Suzuki-Miyaura coupling and SNAr reactions, providing a foundation for creating novel derivatives. nih.govresearchgate.netoup.comepa.govnii.ac.jp

Studies on riccardin C analogues have already demonstrated that the phenolic hydroxy groups are essential for certain biological activities, such as the activation of LXRα. nih.govresearchgate.net This highlights the potential for targeted modifications to fine-tune the compound's interaction with specific molecular targets. The development of novel nitrogen-containing macrocyclic bisbibenzyl derivatives has also shown enhanced antiproliferative activity against cancer cell lines. researchgate.netresearchgate.net By applying similar strategies to this compound, it may be possible to develop new drug candidates with superior efficacy and a more favorable safety profile. The creation of diverse libraries of analogues will be crucial for exploring the structure-activity relationships and identifying lead compounds for further development. epa.govwisconsin.edu

Q & A

What advanced analytical techniques are recommended for structural characterization of 12,17-dehydroxyriccardin C, and how can spectral contradictions be resolved?

Answer:

Structural elucidation requires a combination of NMR spectroscopy (1H, 13C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm molecular formula and connectivity. Contradictions in spectral data, such as ambiguous coupling constants or unexpected NOESY correlations, may arise from conformational flexibility or impurities. To resolve these:

- Perform solvent-dependent NMR studies to assess dynamic behavior.

- Cross-validate with LC-MS purity checks to rule out co-eluting contaminants .

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to identify discrepancies .

How should researchers design experiments to investigate the biosynthetic pathway of this compound in source organisms?

Answer:

A robust biosynthetic study requires:

- Isotopic labeling (e.g., 13C-glucose) to trace precursor incorporation via GC-MS or NMR analysis .

- Gene knockout/knockdown in putative biosynthetic gene clusters (e.g., using CRISPR-Cas9) to observe intermediate accumulation .

- Enzyme assays with heterologously expressed candidate enzymes to validate catalytic steps.

- Metabolomic profiling (LC-HRMS) to map intermediates and correlate with genetic modifications .

What methodological considerations are critical when evaluating the bioactivity of this compound in in vitro assays?

Answer:

To ensure reproducibility:

- Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability in cytotoxicity assays.

- Include positive controls (e.g., doxorubicin for antiproliferative studies) and solvent controls (DMSO at ≤0.1% v/v).

- Address contradictory bioactivity data by:

How can researchers optimize the synthetic route for this compound to improve yield and scalability?

Answer:

Key strategies include:

- Retrosynthetic analysis focusing on late-stage hydroxylation steps to simplify protecting group strategies.

- Screening catalytic systems (e.g., Sharpless asymmetric dihydroxylation) for stereochemical control at C12 and C16.

- Employing design of experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading) .

- Monitoring by in-situ FTIR or Raman spectroscopy to identify kinetic bottlenecks in multi-step reactions .

What computational approaches are most effective for predicting the physicochemical properties of this compound?

Answer:

Combine molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models to predict:

- LogP (lipophilicity) using fragment-based methods (e.g., XLogP3).

- Aqueous solubility via COSMO-RS theory.

- Metabolic stability using cytochrome P450 docking simulations.

Validate predictions experimentally with HPLC-based logP measurements and microsomal stability assays .

How should contradictory data in the literature on the ecological role of this compound be addressed?

Answer:

Contradictions (e.g., allelopathic vs. symbiotic effects) require:

- Meta-analysis of existing studies to identify confounding variables (e.g., soil pH, microbial consortia) .

- Field experiments with controlled variables (e.g., axenic plant cultures vs. natural microbiota).

- Multi-omics integration (transcriptomics, metabolomics) to correlate compound production with ecological stressors .

What are the best practices for integrating this compound into drug discovery pipelines while avoiding false leads?

Answer:

- Prioritize target deconvolution early (e.g., thermal proteome profiling, affinity chromatography) to identify binding partners.

- Use phenotypic screening with orthogonal assays (e.g., CRISPR-Cas9 gene editing) to confirm mechanism of action.

- Apply structural analogs to establish structure-activity relationships (SAR) and rule out nonspecific effects .

How can researchers ensure rigor when reporting the isolation yield of this compound from natural sources?

Answer:

- Document extraction parameters (solvent polarity, temperature, duration) and plant material authentication (voucher specimens).

- Report yields as % w/w of dry biomass with error margins from triplicate extractions.

- Disclose chromatographic recovery rates (e.g., HPLC-UV quantification pre/post purification) to distinguish extraction efficiency from losses during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.